2-Chloroquinoline-8-carboxylic acid
Overview
Description
“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroquinoline-8-carboxylic acid are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .
Scientific Research Applications
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Chemistry of 2-chloroquinoline-3-carbaldehyde
- Field : Organic Chemistry
- Application : This compound and its analogs have been used in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems .
- Methods : The methods involve synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of the target compounds were illustrated .
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Antibacterial and Antioxidant Activity
- Field : Medicinal Chemistry
- Application : 2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives have been synthesized and tested for antibacterial and antioxidant activity .
- Methods : The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .
- Results : Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa . All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .
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Synthesis of Selenoloquinoline Analogues
- Field : Organic Chemistry
- Application : Certain selenoloquinoline analogues were synthesized using 2-chloroquinoline-3-carbaldehyde .
- Methods : The synthesis involved the reaction of 2-seleno-3-formyl-quinolines with 2-chloroacetamide and phenacyl bromide under microwave irradiation in a solvent-free environment .
- Results : The synthesis resulted in the formation of selenoloquinoline analogues .
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .
- Methods : The bromo derivative was synthesized and tested for its antibacterial activity .
- Results : The bromo derivative exhibited the highest antibacterial activity against the tested bacterial strains .
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Synthesis of Bioactive Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of bioactive heterocyclic compounds .
- Methods : The synthesis involved the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol followed by reaction with hydrazine hydrate .
- Results : The synthesis resulted in the formation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .
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Antifungal Activity
- Field : Medicinal Chemistry
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
- Methods : The bromo derivative was synthesized and tested for its antifungal activity .
- Results : The bromo derivative exhibited the highest antifungal activity against the tested fungal strains .
Safety And Hazards
The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Future Directions
properties
IUPAC Name |
2-chloroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597510 | |
Record name | 2-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-8-carboxylic acid | |
CAS RN |
1092287-54-1 | |
Record name | 2-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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